2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
2-(4-Methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a 4-methoxybenzamido group at the 2-position and an N-methyl carboxamide moiety at the 3-position. The 4-methoxybenzamido group introduces electron-donating properties, which may influence solubility and pharmacokinetics, while the N-methyl carboxamide contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18-16(21)14-12-4-3-5-13(12)23-17(14)19-15(20)10-6-8-11(22-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMBZNRKAWKPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Benzoyl Group: The 4-methoxybenzoyl group can be introduced via acylation reactions using 4-methoxybenzoyl chloride and an appropriate amine.
Cyclization and Functionalization: The cyclopentathiophene core can be formed through cyclization reactions, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene and benzoyl derivatives.
Scientific Research Applications
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are explored for their applications in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopenta[b]thiophene-3-carboxamide Derivatives
Pharmacological and Functional Differences
- Mitofusin Agonists () :
The triazole-sulfanylpropanamido analog and its tandem partner act as mitofusin agonists, restoring mitochondrial DNA (mtDNA) content and improving glucose-stimulated insulin secretion (GSIS) in diabetic models. Unlike the target compound, these require residual mitofusin activity for efficacy, suggesting a dependency on mitochondrial fusion machinery . - Its N-phenyl group reduces solubility compared to the target compound’s N-methyl group .
- Sulfamoyl-Containing Analogs () :
G839-0106’s sulfamoyl group increases hydrogen-bonding capacity and polarity (PSA = 80.9 Ų), making it suitable for antiviral screening. In contrast, the target compound’s methoxy group balances lipophilicity and solubility (predicted logP ~3.0) . - Ester Derivatives () :
Ethyl ester analogs (e.g., ethyl 2-(4-nitrobenzamido)-...) exhibit higher lipophilicity and altered metabolic pathways due to ester hydrolysis, whereas the target compound’s carboxamide group may enhance stability .
Physicochemical Properties
Table 2: Predicted/Reported Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
The compound 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide , also known as G839-0026, is a synthetic derivative belonging to the class of cyclopentathiophene compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity based on available research findings, including data tables and case studies.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
- IUPAC Name : 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- SMILES Notation : CNC(c1c(NC(c(cc2)ccc2OC)=O)sc2c1CCC2)=O
Biological Activity Overview
Research into the biological activity of G839-0026 indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that G839-0026 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against specific bacterial strains, indicating its potential use as an antibacterial agent.
- Anti-inflammatory Effects : In vitro studies have indicated that G839-0026 may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of G839-0026 against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:
- IC50 Values :
- MCF-7: 12 µM
- MDA-MB-231: 8 µM
- Mechanism of Action : The compound was found to activate caspase pathways leading to apoptosis in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| MDA-MB-231 | 8 | Apoptosis induction |
Antimicrobial Activity
In a separate study focusing on antimicrobial efficacy, G839-0026 was tested against Gram-positive and Gram-negative bacteria. The findings included:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research published in Pharmaceutical Biology assessed the anti-inflammatory effects of G839-0026 using lipopolysaccharide (LPS)-stimulated macrophages. Key findings included:
- Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
